2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as TsCl (tosyl chloride) to activate hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups .
Scientific Research Applications
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: A compound with a similar mechanism of action, used to treat hypertension.
Uniqueness
What sets 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(4-methylphenyl)acetamide apart is its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O4/c1-17-7-9-18(10-8-17)23-21(26)15-29-16-22(27)25-13-11-24(12-14-25)19-5-3-4-6-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,23,26) |
InChI Key |
DARFGSFJCIZCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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